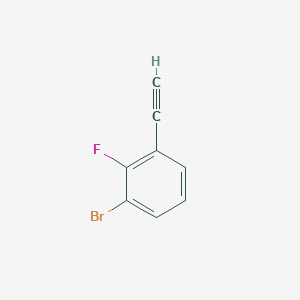
1-bromo-3-ethynyl-2-fluorobenzene
概要
説明
1-bromo-3-ethynyl-2-fluorobenzene is a halogenated derivative of phenylacetylene. It has the molecular formula C₈H₄BrF and a molecular weight of 199.02 g/mol .
準備方法
1-bromo-3-ethynyl-2-fluorobenzene can be synthesized through various methods. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions. This method typically employs palladium catalysts and boron reagents under mild and functional group tolerant conditions . The reaction conditions often include the use of solvents like tetrahydrofuran and bases such as potassium carbonate . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound.
化学反応の分析
1-bromo-3-ethynyl-2-fluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound is commonly used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Common reagents used in these reactions include palladium catalysts, boron reagents, and bases like potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-bromo-3-ethynyl-2-fluorobenzene has several scientific research applications:
作用機序
The mechanism of action of 1-bromo-3-ethynyl-2-fluorobenzene involves its interaction with specific molecular targets and pathways. In cross-coupling reactions, the compound undergoes oxidative addition and transmetalation processes facilitated by palladium catalysts . These reactions lead to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
類似化合物との比較
1-bromo-3-ethynyl-2-fluorobenzene can be compared with other halogenated derivatives of phenylacetylene, such as:
2-Bromo-3-fluorophenylacetylene: Similar in structure but with different positions of the bromine and fluorine atoms.
3-Bromo-4-fluorophenylacetylene: Another isomer with the fluorine atom in a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes.
生物活性
1-Bromo-3-ethynyl-2-fluorobenzene (C₈H₄BrF) is a halogenated compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring both bromine and fluorine substituents, positions it as a versatile building block for various chemical reactions, particularly in the synthesis of pharmaceuticals. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₄BrF
- Molecular Weight : 199.02 g/mol
- Structural Characteristics : The compound contains an ethynyl group attached to a fluorobenzene ring, which enhances its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution and cross-coupling reactions. These reactions are facilitated by palladium catalysts, which enable the formation of carbon-carbon bonds crucial for constructing complex molecules. The compound's halogen atoms (bromine and fluorine) play significant roles in mediating these interactions, potentially influencing the binding affinity to biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs demonstrate antimicrobial properties. The presence of halogens may enhance their interaction with microbial enzymes or membranes.
- Anticancer Potential : Compounds containing ethynyl and halogen substituents have been explored for their anticancer activities. The ability to modify signaling pathways involved in cell proliferation and apoptosis is a key area of interest.
- Pharmaceutical Applications : As a synthetic intermediate, this compound is utilized in the development of various pharmaceuticals targeting specific diseases, including cancer and infectious diseases.
Case Study 1: Antimicrobial Screening
In a study examining the antimicrobial properties of halogenated ethynyl compounds, this compound was included among several derivatives tested against common bacterial strains. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for further development .
Case Study 2: Anticancer Activity
A series of experiments focused on the anticancer properties of fluorinated compounds revealed that derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key oncogenic pathways mediated by halogen bonding interactions .
Data Table: Biological Activity Summary
特性
IUPAC Name |
1-bromo-3-ethynyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEFMWZLLUAJEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















